molecular formula C10H9NO4 B2754513 methyl 4-[(E)-2-nitroethenyl]benzoate CAS No. 115665-98-0

methyl 4-[(E)-2-nitroethenyl]benzoate

Cat. No.: B2754513
CAS No.: 115665-98-0
M. Wt: 207.185
InChI Key: CZVMCLFJQCOHGX-VOTSOKGWSA-N
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Description

Methyl 4-[(E)-2-nitroethenyl]benzoate is an organic compound with the molecular formula C10H9NO4 It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(E)-2-nitroethenyl]benzoate can be synthesized through the nitration of methyl benzoate followed by a condensation reaction. The nitration process involves the use of fuming nitric acid and concentrated sulfuric acid to introduce a nitro group into the benzene ring of methyl benzoate. The resulting nitro compound is then subjected to a condensation reaction with an appropriate aldehyde under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and condensation reactions. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-nitroethenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(E)-2-nitroethenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-2-nitroethenyl]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

methyl 4-[(E)-2-nitroethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVMCLFJQCOHGX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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